Trisodium 4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-4'-((4-hydroxyphenyl)azo)(1,1'-biphenyl)-2,2'-disulphonate
Description
Trisodium 4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-4'-((4-hydroxyphenyl)azo)(1,1'-biphenyl)-2,2'-disulphonate is a highly sulfonated azo compound characterized by a complex aromatic backbone with multiple azo (–N=N–) linkages and sodium sulfonate (–SO₃Na) groups. Its structure includes a biphenyl core substituted with two azo-linked aromatic systems: one derived from a 2,4-diaminophenyl group attached to a hydroxylated and sulfonated naphthyl moiety, and the other from a 4-hydroxyphenyl group. The trisodium salt ensures high water solubility, making it suitable for applications in dyes, pharmaceuticals, or materials science .
The compound’s synthesis likely involves sequential diazotization and coupling reactions, as seen in analogous azo-sulfonate compounds. For example, similar derivatives are synthesized via Friedel-Crafts reactions, hydrazide intermediates, and sodium hydroxide-mediated cyclization to stabilize tautomeric forms . Spectral characterization (IR, NMR, MS) confirms the presence of key functional groups, such as the absence of νS-H (~2500–2600 cm⁻¹) and the presence of νC=S (1247–1255 cm⁻¹) in tautomeric triazole analogs .
Properties
CAS No. |
6360-43-6 |
|---|---|
Molecular Formula |
C34H23N8Na3O11S3 |
Molecular Weight |
884.8 g/mol |
IUPAC Name |
trisodium;6-[(2,4-diaminophenyl)diazenyl]-4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]-3-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C34H26N8O11S3.3Na/c35-19-2-12-29(28(36)14-19)41-39-21-3-1-18-13-32(56(51,52)53)33(34(44)27(18)15-21)42-40-23-7-11-26(31(17-23)55(48,49)50)25-10-6-22(16-30(25)54(45,46)47)38-37-20-4-8-24(43)9-5-20;;;/h1-17,43-44H,35-36H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
InChI Key |
UZHZWSKPHYRVDX-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Trisodium 4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-4'-((4-hydroxyphenyl)azo)(1,1'-biphenyl)-2,2'-disulphonate, commonly referred to as Direct Black 22, is a complex azo dye with significant applications in various industries, particularly in textiles. Its biological activity has been a subject of extensive research due to its potential toxicological effects and metabolic pathways.
- Molecular Formula : C44H32N13Na3O11S3
- Molecular Weight : 1083.97 g/mol
- CAS Number : 6473-13-8
- C.I. Number : 35435
Biological Activity Overview
The biological activity of Direct Black 22 can be categorized into its toxicological effects , metabolism , and potential therapeutic applications .
Toxicological Effects
Numerous studies have highlighted the toxicological implications associated with azo dyes, particularly those containing benzidine-like structures. The following points summarize key findings:
- Carcinogenic Potential : Research indicates that metabolites of azo dyes can exhibit carcinogenic properties. For example, studies have shown that exposure to Direct Black 22 can lead to neoplasms in laboratory animals, particularly in the liver and stomach .
- Mutagenicity : Direct Black 22 has been tested for mutagenic effects using bacterial strains such as Salmonella typhimurium. Results indicated that certain metabolites were mutagenic under specific conditions .
Metabolic Pathways
The metabolism of Direct Black 22 involves enzymatic reduction and cleavage of the azo bond, primarily occurring in the liver. Key enzymes involved include:
- Cytochrome P450s
- NAD(P)H quinone oxidoreductase
These enzymes facilitate the conversion of the dye into potentially harmful metabolites that may contribute to its toxicological profile .
Therapeutic Applications
Despite its toxicity concerns, there are potential applications for azo dyes in biomedical fields:
- Fluorescent Probes : Modified azo compounds have been utilized as fluorescent probes in biological imaging due to their ability to selectively stain cellular components such as lysosomes .
- Drug Delivery Systems : Research is ongoing into the use of azo dyes as carriers for drug delivery systems, leveraging their ability to undergo controlled release upon reduction in specific environments (e.g., hypoxic tissues).
Case Studies
Several case studies illustrate the biological activity of Direct Black 22:
- Study on Carcinogenicity in Rats :
- Mutagenicity Testing :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs include other azo-sulfonate derivatives, such as:
Table 1: Structural and Functional Comparison
Key Findings and Differences
Azo Linkages and Electronic Effects: The trisodium compound contains two azo groups compared to analogs with one (e.g., 5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid), enhancing conjugation and redshifted UV-Vis absorption . The 2,4-diaminophenyl substituent in the trisodium derivative introduces electron-donating amino groups, increasing stability against photodegradation compared to non-amino analogs .
Sulfonation and Solubility: The trisodium compound’s three sulfonate groups confer superior water solubility over disodium or monosulfonated analogs, critical for aqueous-phase applications . In contrast, 5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid balances hydrophilicity (sulfonates) and hydrophobicity (dodecyl chain), enabling micelle formation .
Tautomerism and Stability :
- Analogous 1,2,4-triazole derivatives (e.g., compounds [7–9] in ) exist in thione-thiol tautomeric equilibria, but the trisodium compound’s rigid biphenyl backbone minimizes tautomerism, enhancing thermal stability .
Synthetic Complexity :
- The trisodium compound requires multi-step synthesis, including diazotization, coupling, and sulfonation, whereas simpler analogs (e.g., pyrazolone-based disodium salts) are synthesized in fewer steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
